An In-depth Technical Guide to (2S)-N3-IsoSer: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to (2S)-N3-IsoSer: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-N3-IsoSer, systematically named (2S)-3-azido-2-hydroxypropanoic acid, is a chiral, bifunctional molecule of significant interest in the fields of chemical biology and drug development. Its structure incorporates a carboxylic acid, a hydroxyl group, and a terminal azide, making it a versatile building block for the synthesis of more complex molecules and bioconjugates. The presence of the azide moiety allows for its participation in highly efficient and specific "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive overview of its chemical structure, properties, and its primary application as a linker in bioconjugation, complete with experimental protocols and logical workflows.
Chemical Structure and Properties
The chemical structure of (2S)-N3-IsoSer is characterized by a three-carbon backbone with a stereocenter at the second carbon, defining it as the (S)-enantiomer. The molecule possesses three key functional groups: a carboxylic acid, a hydroxyl group at the alpha-position, and an azide group at the terminal position.
Table 1: Chemical Identifiers for (2S)-N3-IsoSer
| Identifier | Value |
| IUPAC Name | (2S)-3-azido-2-hydroxypropanoic acid |
| Common Name | (2S)-N3-IsoSer |
| Molecular Formula | C₃H₅N₃O₃ |
| SMILES | O=C(O)--INVALID-LINK--CN=[N+]=[N-] |
| InChI | InChI=1S/C3H5N3O3/c4-6-5-1-2(7)3(8)9/h2,7H,1H2,(H,8,9)/t2-/m0/s1 |
Table 2: Physicochemical Properties of (2S)-N3-IsoSer and its DCHA Salt
| Property | (2S)-N3-IsoSer | (2S)-N3-IsoSer (DCHA Salt) | Reference |
| Molecular Weight | 131.09 g/mol | 312.41 g/mol | [1] |
| Appearance | Not specified | Not specified | |
| Solubility | Standard solubility | Enhanced water solubility and stability | [2][3] |
| Storage Conditions | Room temperature in continental US; may vary elsewhere. | Room temperature in continental US; may vary elsewhere. | [2][4] |
Applications in Bioconjugation via Click Chemistry
The primary utility of (2S)-N3-IsoSer lies in its role as a versatile linker molecule in bioconjugation, facilitated by the reactivity of its azide group in "click chemistry" reactions. These reactions are known for their high efficiency, specificity, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
(2S)-N3-IsoSer readily participates in CuAAC reactions with terminal alkynes to form a stable 1,4-disubstituted-1,2,3-triazole linkage. This reaction is widely used for labeling and conjugating biomolecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC in living systems, (2S)-N3-IsoSer can be reacted with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via SPAAC. This reaction proceeds rapidly without the need for a catalyst.
Experimental Protocols
The following are generalized protocols for the use of (2S)-N3-IsoSer in CuAAC and SPAAC reactions. Optimization may be required for specific substrates and applications.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
(2S)-N3-IsoSer
-
Alkyne-containing molecule
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Appropriate solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
-
Phosphate-buffered saline (PBS) for biological applications
Procedure:
-
Dissolve the alkyne-containing molecule and a molar excess (typically 1.5-2 equivalents) of (2S)-N3-IsoSer in the chosen solvent system.
-
Prepare a stock solution of the copper catalyst by premixing CuSO₄ and the copper ligand (e.g., THPTA) in a 1:5 molar ratio.
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Add the copper catalyst solution to the reaction mixture to a final concentration of 50-100 µM.
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Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
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Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
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Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA to remove the copper catalyst.
-
Purify the product using a suitable method, such as chromatography or dialysis.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
(2S)-N3-IsoSer
-
Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)
-
Appropriate solvent (e.g., PBS, DMSO, or a mixture)
Procedure:
-
Dissolve the strained alkyne-containing molecule in the chosen solvent.
-
Add a slight molar excess (typically 1.1-1.5 equivalents) of (2S)-N3-IsoSer to the solution.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to a few hours, depending on the specific strained alkyne used.
-
Monitor the reaction progress by an appropriate analytical technique.
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Once the reaction is complete, the desired conjugate can be purified using standard methods to remove any unreacted starting materials.
Signaling Pathways and Biological Activity
Currently, there is a lack of publicly available scientific literature detailing any intrinsic biological activity or direct involvement in signaling pathways for (2S)-N3-IsoSer itself. Its primary role in a biological context is as a synthetic linker to attach other molecules, such as drugs or imaging agents, to biomolecules of interest (e.g., antibodies in antibody-drug conjugates). The biological effect of the resulting conjugate is determined by the attached functional molecule, not the (2S)-N3-IsoSer linker.
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Experimental workflow for a typical SPAAC reaction.
Conclusion
(2S)-N3-IsoSer is a valuable chemical tool for researchers in drug development and chemical biology. Its defined stereochemistry and trifunctional nature provide a versatile platform for the construction of complex molecular architectures. The azide group's ability to undergo highly efficient and specific click chemistry reactions makes it an ideal linker for bioconjugation, enabling the precise attachment of payloads to biomolecules. While information on its intrinsic biological activity is limited, its utility as a foundational building block in the synthesis of targeted therapeutics and molecular probes is well-established. Future research may explore novel applications of this and similar chiral building blocks in the design of next-generation bioconjugates.
References
- 1. 2-Hydroxypropanoic acid(50-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2-Hydroxypropanoic acid azide | C3H6N3O3- | CID 172796802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-hydroxypropanoic acid;(2S)-2-hydroxypropanoic acid | C6H12O6 | CID 87240234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-2-amino-3-hydroxypropanoic acid;(2S)-2-amino-3-phosphonooxypropanoic acid | C6H15N2O9P | CID 87998129 - PubChem [pubchem.ncbi.nlm.nih.gov]

